methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic substitution reaction involving a phenol derivative and an appropriate leaving group.
Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methylpyrimidin-4-yl]pyrazole-4-carboxylate
- Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19N5O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methylpyrimidin-4-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H19N5O3/c1-10-5-11(2)7-13(6-10)26-16-8-15(21-12(3)22-16)23-17(19)14(9-20-23)18(24)25-4/h5-9H,19H2,1-4H3 |
InChI Key |
RARKDRREANVXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)OC)N)C)C |
Origin of Product |
United States |
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